
5-iodo-Indirubin-3'-monoxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-iodo-Indirubin-3’-monoxime is a compound synthesized based on the unique scaffold of indirubin , which is an active ingredient found in the traditional Chinese medicine formulation Danggui Luhui Wan. This compound has garnered interest due to its potential antibacterial properties .
Synthesis Analysis
The synthesis of 5-iodo-Indirubin-3’-monoxime involves several steps. Researchers have successfully prepared this compound by modifying the indirubin scaffold. The synthetic routes include transformations and functional group modifications, leading to the desired product .
Molecular Structure Analysis
The molecular formula of 5-iodo-Indirubin-3’-monoxime is C₁₆H₁₀IN₃O₂. Its chemical structure consists of an indirubin core with an additional iodine atom and a nitroso group. The compound’s structure is crucial for understanding its biological activity and interactions .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Inhibition of Lymphocyte Proliferation
5-Iodo-Indirubin-3'-monoxime (IO), a derivative of Indirubin, has been studied for its effects on the proliferation of normal human lymphocytes. IO exhibits a concentration-dependent cytotoxic effect, inducing both necrosis and apoptosis in stimulated lymphocytes. It also inhibits cell cycle progression, with modifications in CDK and cyclin gene expression, suggesting its potential as an immunosuppressive agent (Kagialis-Girard et al., 2007).
Inhibitory Effects on Malignant Lymphoid Cells
IO and its derivative 6-bromo-indirubin-3′oxime (6BIO) have shown significant antiproliferative effects in malignant lymphoid cell lines. IO induces cell death and cell cycle inhibition, with 6BIO demonstrating stronger cytotoxicity and more profound inhibition of cell proliferation, indicating their potential as antiproliferative agents in malignant lymphoid cells (Chebel et al., 2009).
Inhibition of Autophosphorylation of FGFR1
IO has been reported to inhibit the autophosphorylation of fibroblast growth factor receptor 1 (FGFR1), thereby blocking receptor-mediated cell signaling. This activity of IO at a lower concentration than required for CDK2 inhibition suggests potential clinical implications, especially in treating myeloid leukemia cell lines (Zhen et al., 2007).
Induction of Apoptosis in Cancer Cells
A novel indirubin analog, indirubin-5-nitro-3'-monoxime, has demonstrated an ability to induce apoptosis in human lung cancer cells. This occurs through cell cycle arrest and apoptosis via p53- and mitochondria-dependent pathways, suggesting its potential as an anticancer agent (Lee et al., 2005).
Autophagy and Apoptosis in Leukemia Cells
IO induces potent cytotoxic effects on both acute lymphocytic leukemia and chronic myeloid leukemia cells, mainly through apoptosis and autophagy. Importantly, IO exhibits minimal cytotoxic effects on human lymphocytes and granulocytes, indicating its potential for clinical anti-leukemia treatment (Lee et al., 2009).
Antibacterial Activity
Indirubin-3′-monoximes have shown promising antibacterial activities, particularly against S. aureus. Some derivatives displayed stronger antibacterial efficiency than the prototype natural product indirubin, indicating their potential as novel antibacterial drugs, especially for skin infections (Yang et al., 2022).
Anti-inflammatory Properties
I3M, an indirubin analogue, exhibits anti-inflammatory properties by down-regulating NF-κB and JNK signaling pathways in lipopolysaccharide-treated cells. This suggests its potential use in treating various inflammatory diseases (Kim & Park, 2012).
Safety And Hazards
Propiedades
IUPAC Name |
5-iodo-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10IN3O2/c17-8-5-6-12-10(7-8)13(16(21)19-12)15-14(20-22)9-3-1-2-4-11(9)18-15/h1-7,18-19,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCYEJYTLNWYCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=C(C=C4)I)O)N=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-iodo-Indirubin-3'-monoxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

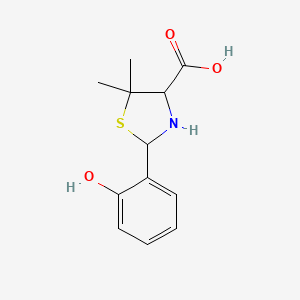
![(1R,5R)-1-Propan-2-yl-3-azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B2814114.png)
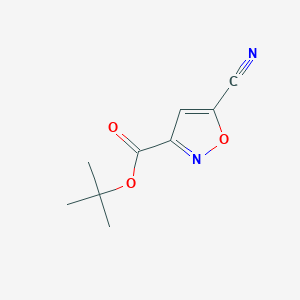
![1-Oxaspiro[2.4]heptane](/img/structure/B2814117.png)
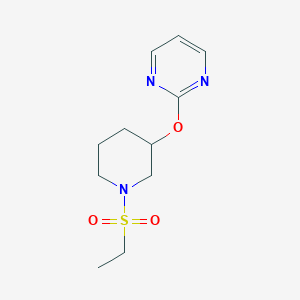
![N-(4-fluorophenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2814120.png)

![N-(sec-butyl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2814122.png)
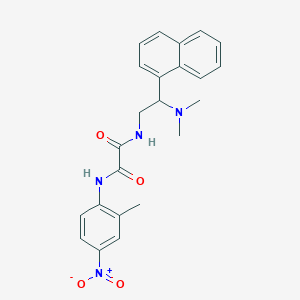
![3-Methyl-5-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyrimidine-2,4-dione](/img/structure/B2814127.png)
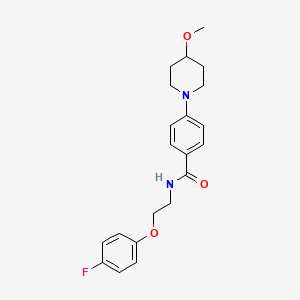
![N-(3,5-dimethylphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2814133.png)
![1-(3,4-Dimethoxyphenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2814134.png)
![N-(3-chlorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2814136.png)